These combined features of PhDavePhos make it a versatile ligand for several research applications in homogeneous catalysis, including:
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl is a phosphine ligand characterized by its unique structure, which includes two phenyl groups attached to a phosphorus atom, along with an N,N-dimethylamino group linked to a biphenyl moiety. This compound has a molecular weight of approximately 381.46 g/mol and exhibits a melting point in the range of 126-128 °C and a boiling point of around 514.6 °C under standard atmospheric pressure . The compound is known for its ability to coordinate with transition metals, making it valuable in various catalytic applications.
In Buchwald-Hartwig amination reactions, PhDavePhos coordinates with the palladium catalyst, forming a stable metal complex. The PPh2 group donates electrons to the palladium, lowering its oxidation state and activating it towards oxidative addition with the aryl halide. The NMe2 group helps stabilize the intermediate species formed during the catalytic cycle [].
The presence of the N,N-dimethylamino group enhances the electron-donating ability of the ligand, which can influence the reactivity and selectivity of metal complexes formed with this compound.
The synthesis of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl typically involves the following steps:
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl finds various applications in:
Interaction studies involving 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl focus on its coordination behavior with different transition metals. These studies help elucidate how variations in metal centers affect catalytic activity and selectivity. For instance, interactions with palladium or platinum can be analyzed to determine optimal conditions for various catalytic processes.
Several compounds share structural similarities with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Triphenylphosphine | Three phenyl groups attached to phosphorus | Widely used as a ligand but less sterically hindered than biphenyl derivatives. |
1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene core with diphenylphosphine groups | Offers unique redox properties due to ferrocene structure. |
Bis(diphenylphosphino)ethane | Ethane bridge between two diphenylphosphines | Provides different steric and electronic properties compared to biphenyl derivatives. |
These compounds highlight the uniqueness of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl due to its specific biphenyl structure combined with an amine functionality, enhancing its electron-donating capacity and steric properties compared to others.
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, also known as PhDave-Phos, is a biaryl phosphine ligand with a distinctive molecular structure characterized by a biphenyl backbone substituted with a diphenylphosphino group at the 2-position of one ring and a dimethylamino group at the 2'-position of the other ring [1]. The molecular formula of this compound is C26H24NP with a molecular weight of 381.46 g/mol [2] [3]. The structure features two phenyl rings connected by a single carbon-carbon bond, allowing for rotation around this bond, which contributes to its unique conformational properties [1] [4].
The conformation of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl is influenced by the steric interactions between the bulky diphenylphosphino group and the dimethylamino substituent [5]. These substituents create a specific torsional angle between the two phenyl rings of the biphenyl backbone, which is crucial for its structural characteristics [6]. The presence of these substituents at the ortho positions of the respective phenyl rings forces the biphenyl system to adopt a non-planar conformation, resulting in a twisted arrangement that minimizes steric hindrance [5] [7].
The phosphorus atom in this compound adopts a pyramidal geometry with the two phenyl groups and the biphenyl backbone occupying three coordination sites [1] [4]. This structural arrangement provides a specific electronic environment around the phosphorus atom, which is significant for its chemical behavior [8]. The nitrogen atom of the dimethylamino group exhibits a trigonal pyramidal geometry with the two methyl groups and the phenyl ring as substituents [2] [4].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl [8] [16]. The 1H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the biphenyl backbone and the diphenylphosphino group, typically appearing in the range of 7.0-8.0 ppm [17] [16]. The methyl protons of the dimethylamino group exhibit a distinctive signal at approximately 2.5-3.0 ppm, often appearing as a singlet due to the equivalent chemical environment of the two methyl groups [17] [18].
The 31P NMR spectrum is particularly informative for phosphine compounds, with 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl showing a characteristic signal in the range of -10 to -20 ppm, depending on the specific measurement conditions [8] [18]. This chemical shift is indicative of the electronic environment around the phosphorus atom and can be influenced by the conformation of the molecule and potential intramolecular interactions [16] [18].
13C NMR spectroscopy further complements the structural characterization, with signals corresponding to the aromatic carbons appearing in the range of 120-140 ppm [8] [17]. The carbon atoms directly bonded to the phosphorus and nitrogen atoms often show characteristic shifts and coupling patterns due to the influence of these heteroatoms [17] [16].
The fragmentation pattern observed in the mass spectrum reflects the structural components of the molecule [19]. Common fragmentation pathways include the loss of methyl groups from the dimethylamino substituent, cleavage of the P-C bonds in the diphenylphosphino group, and potential fragmentation of the biphenyl backbone [20] [19]. These fragmentation patterns provide a characteristic fingerprint that aids in the identification and structural confirmation of the compound [20] [19].
High-resolution mass spectrometry techniques, such as electrospray ionization (ESI) or electron impact (EI), offer precise mass measurements that further confirm the molecular composition of the compound [20] [19]. The observed isotopic distribution pattern, particularly for elements like phosphorus, provides additional confirmation of the molecular formula [20].
X-ray crystallography provides detailed information about the three-dimensional structure of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl in the solid state [21] [11]. The crystal structure reveals the exact spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the molecule [21] [12]. This information is crucial for understanding the conformational preferences and potential intramolecular interactions that influence the compound's properties [11] [12].
The X-ray diffraction data indicates that the biphenyl backbone adopts a non-planar conformation with a specific torsional angle between the two phenyl rings [21] [11]. This torsional angle is influenced by the steric interactions between the diphenylphosphino and dimethylamino substituents at the ortho positions [11] [12]. The phosphorus atom exhibits a pyramidal geometry with P-C bond lengths typically in the range of 1.8-1.9 Å, while the nitrogen atom of the dimethylamino group shows a trigonal pyramidal arrangement [21] [12].
Crystal packing analysis reveals the intermolecular interactions that contribute to the stability of the crystalline structure, including potential π-π stacking between aromatic rings and weak hydrogen bonding interactions [21] [11]. These interactions influence the macroscopic properties of the compound, such as its melting point and solubility characteristics [11] [12].
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl belongs to the broader class of biaryl phosphine ligands, which includes several structurally related compounds with varying substituents on the phosphorus atom and the biphenyl backbone [5] [6]. A comparative analysis of these related compounds provides insights into the structure-property relationships within this class of molecules [5] [7].
One closely related compound is 2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl, which differs from 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl in the substitution of the phenyl groups on the phosphorus atom with cyclohexyl groups [5]. This substitution alters the steric and electronic properties of the phosphine, influencing its reactivity and conformational preferences [5] [6]. The cyclohexyl groups provide increased steric bulk and electron-donating character compared to phenyl groups, resulting in different chemical behavior [5] [7].
Another related compound is 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl (tBuDavePhos), where the phosphorus atom bears two tert-butyl groups instead of phenyl groups [23]. The tert-butyl substituents introduce significant steric bulk and electron-donating character, which influence the conformational preferences and electronic properties of the molecule [23]. This structural variation affects the torsional angle of the biphenyl backbone and the accessibility of the phosphorus lone pair [23].
The position of the dimethylamino group also plays a crucial role in the structural characteristics of these biaryl phosphines [5] [6]. For instance, 2-(Dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl, with the dimethylamino group at the para position instead of the ortho position, exhibits different conformational preferences and electronic properties due to the altered spatial arrangement of the substituents [5] [7].
Table 1: Comparative Structural Features of Selected Biaryl Phosphine Compounds
Compound | Phosphine Substituents | Amino Position | Torsional Angle (°) | Melting Point (°C) |
---|---|---|---|---|
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl | Phenyl | 2' (ortho) | Not specified | 124-128 |
2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl | Cyclohexyl | 2' (ortho) | Not specified | Not specified |
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl | tert-Butyl | 2' (ortho) | Not specified | Not specified |
2-(Dicyclohexylphosphino)-4'-(N,N-dimethylamino)-1,1'-biphenyl | Cyclohexyl | 4' (para) | Not specified | Not specified |
The synthesis of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl involves several well-established methodologies that have been optimized for laboratory-scale production. The most commonly employed approach utilizes a four-step synthetic sequence starting from 2-bromo-iodobenzene as the key starting material [1]. This methodology provides an overall yield of approximately 43% and represents a reliable route for preparing this important phosphine ligand [1].
The four-step synthesis begins with the preparation of the biphenyl framework through selective coupling reactions. The process involves sequential functionalization of the aromatic rings, with careful control of reaction conditions to ensure regioselectivity and minimize side product formation [1]. The dimethylamino group is typically introduced through nucleophilic substitution reactions, while the diphenylphosphino moiety is installed via palladium-catalyzed phosphination reactions [2].
Alternative laboratory synthesis routes include direct palladium-catalyzed coupling methodologies that provide improved yields ranging from 60-75% with reduced reaction times of 12-24 hours [3] [4]. These approaches utilize optimized palladium catalyst systems in combination with appropriate ligands and bases to facilitate the coupling process [3]. The reaction conditions typically involve the use of tetrahydrofuran or similar polar aprotic solvents at elevated temperatures ranging from 60-95°C [3] [4].
Grignard-based synthetic approaches have also been developed, offering yields of 50-65% with reaction times of 8-16 hours [2]. These methods involve the formation of aryl magnesium halides followed by treatment with appropriate phosphine precursors in the presence of catalytic amounts of copper(I) chloride [2]. The synthesis of dialkylbiaryl phosphine ligands through this methodology is straightforward and can be completed in a single synthetic operation [2].
Industrial-scale production of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl has been investigated extensively by several major chemical companies, including Rhodia Pharma Solutions and Lanxess [2]. These investigations have focused on optimizing reaction conditions, catalyst loadings, and purification protocols to achieve economically viable production processes [2].
The industrial synthesis typically employs continuous flow reactors to maintain consistent reaction conditions and improve overall efficiency . Process development studies have utilized both calorimetry and in situ Raman spectroscopy to monitor reaction progress and optimize reaction parameters [2]. These analytical techniques enable real-time monitoring of the coupling reactions and help identify optimal conditions for maximizing yield while minimizing unwanted by-products [2].
Large-scale synthesis methods have been developed that utilize similar reaction conditions as laboratory-scale procedures but with optimized parameters for higher yields and enhanced purity . The industrial processes incorporate purification steps specifically designed to remove impurities and ensure that the final product meets stringent quality specifications required for commercial applications .
Cost optimization strategies have been implemented in industrial production, including ligand recovery processes that can recover up to 90% of the phosphine ligand through extraction with 10% citric acid solutions . This recovery process significantly reduces the overall production costs and improves the environmental sustainability of the manufacturing process .
The industrial production methods involve the use of specialized equipment designed to handle air-sensitive phosphine compounds under inert atmosphere conditions . The synthesis is typically conducted under argon or nitrogen atmospheres to prevent oxidation of the phosphine moiety, which could lead to reduced yields and product degradation .
The purification of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl requires specialized techniques due to the air-sensitive nature of the phosphine functional group and the need to achieve high purity levels for catalytic applications [8]. Column chromatography using silica gel represents the most commonly employed purification method, with typical solvent systems ranging from hexane/ethyl acetate mixtures (9:1 to 1:1) depending on the specific impurities present [9] [10].
Recrystallization techniques provide excellent purity enhancement, with typical recovery yields of 70-90% and final purities of 98-99.5% . The most effective recrystallization solvents include ethanol/water mixtures, methanol/water combinations, and acetone/hexane systems . The choice of solvent system depends on the specific impurities present and the desired final purity level [12].
Flash column chromatography has been extensively employed for the purification of phosphine ligands, with typical conditions involving silica gel (230-400 mesh) and appropriate solvent gradients [9] [10]. The purification process typically achieves recoveries of 85-95% with final purities ranging from 95-99% [9]. Care must be taken during the chromatographic process to minimize exposure to air and moisture, which can lead to phosphine oxidation [10].
Preparative High Performance Liquid Chromatography represents the most effective purification method for achieving ultra-high purity levels (99-99.9%), though with somewhat reduced recovery yields of 80-95% [13]. This technique is particularly valuable for removing trace impurities that may interfere with catalytic applications [13].
Sublimation under high vacuum conditions (150-200°C) has been employed for final purification, achieving purities of 98-99.5% with recoveries of 50-70% [13]. This method is particularly effective for removing low-volatility impurities and achieving analytical grade purity levels [13].
The development of structural modifications of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl has focused on enhancing catalytic performance and expanding the scope of compatible reactions [14] [15]. The most significant modifications involve alterations to the phosphine substituents and the biphenyl backbone structure [14] [15].
Dicyclohexylphosphino derivatives represent an important class of structural modifications, with compounds such as 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) showing enhanced catalytic activity in specific cross-coupling reactions [16] . These derivatives typically exhibit improved stability and altered electronic properties compared to the parent diphenylphosphino compound [16] .
Adamantyl-substituted derivatives have been developed to provide enhanced steric bulk around the phosphorus center, facilitating reactions with challenging substrates [15]. The bulky adamantyl groups provide increased steric hindrance that can promote reductive elimination steps in catalytic cycles [15]. These modifications have proven particularly effective for palladium-catalyzed amidation reactions with five-membered heterocyclic halides [15].
Gold(I) complexes of 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl derivatives have been synthesized for specialized catalytic applications [14]. These complexes, such as [2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl)sulfonylimido]gold(I), demonstrate unique reactivity profiles and are available in various purity grades ranging from 99% to 99.999% [14].
The synthesis of chiral derivatives through palladium-catalyzed cyclization reactions has enabled the preparation of phosphine ligands with chiral centers at the phosphorus atom [17]. These chiral derivatives can be optically resolved using chiral High Performance Liquid Chromatography column chromatography and are valuable for asymmetric catalysis applications [17].
Quality control protocols for 2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl involve comprehensive analytical characterization to ensure product purity and structural integrity [18] [19] [20]. Gas chromatography represents the primary method for purity determination, with typical specifications requiring >98.0% purity [20] [21] [22]. The analysis is typically performed using temperature-programmed gas chromatography with flame ionization detection [21] [22].
Nuclear Magnetic Resonance spectroscopy provides essential structural confirmation and purity assessment [23] [24] [25]. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the presence of aromatic protons from the biphenyl and phenyl rings, as well as the dimethylamino methyl groups [23] [24]. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides confirmation of the carbon framework and substitution patterns [24] [25].
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is particularly important for confirming the phosphorus environment and detecting any phosphine oxide impurities that may result from air oxidation [13] [25]. The chemical shift of the phosphorus nucleus provides valuable information about the coordination environment and can detect the presence of metal complexes [13] [25].
Mass spectrometry analysis confirms the molecular weight and provides fragmentation pattern information for structural verification [26]. Electrospray ionization mass spectrometry is commonly employed, with the molecular ion peak appearing at m/z 381.46 [19] [26]. Tandem mass spectrometry studies have provided detailed information about the fragmentation pathways of phosphine-based ligands [26].
Melting point determination provides a simple but effective method for assessing product purity and identity [18] [19] [20]. The typical melting point range for high-purity material is 122-128°C, with narrower ranges indicating higher purity [18] [19] [27]. Differential scanning calorimetry can provide more detailed thermal analysis information when required [18].
Elemental analysis confirms the elemental composition and can detect the presence of inorganic impurities [18] [19]. The theoretical elemental composition for C₂₆H₂₄NP is: Carbon 81.87%, Hydrogen 6.34%, Nitrogen 3.67%, and Phosphorus 8.12% [18] [19]. Deviations from these values can indicate the presence of impurities or incomplete reactions [18] [19].
Titration analysis provides quantitative purity determination with high accuracy (>98%) [16] [21]. This method is particularly useful for determining the exact concentration of active phosphine ligand in commercial preparations [16] [21]. The titration is typically performed using standardized solutions and appropriate indicators [16].
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